1-[2-(4-Bromophenoxy)ethyl]imidazole
Description
Significance of Imidazole-Containing Heterocycles in Medicinal Chemistry and Bioactive Molecule Research
The imidazole (B134444) ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is considered a "privileged structure" in medicinal chemistry. researchgate.net This designation stems from its prevalence in a wide array of pharmacologically active compounds and its versatile chemical properties. researchgate.net The imidazole nucleus is a fundamental component of several essential biomolecules, including the amino acid histidine, purines in DNA, and the neurotransmitter histamine. researchgate.netresearchgate.net
The unique electronic and steric characteristics of the imidazole ring allow it to engage in various non-covalent interactions, such as hydrogen bonding (acting as both a donor and acceptor), coordination with metal ions, and π-π stacking. nih.gov These interactions are crucial for the binding of drug molecules to their biological targets, including enzymes and receptors.
The therapeutic applications of imidazole-containing compounds are remarkably diverse, spanning a wide spectrum of diseases. They are integral to the structure and function of numerous approved drugs and investigational agents.
Table 1: Therapeutic Applications of Imidazole-Containing Compounds
| Therapeutic Area | Examples of Activities | Citations |
|---|---|---|
| Oncology | Anticancer, Antitumor, Kinase Inhibition, Microtubule Destabilizing | nih.govamazonaws.comnih.gov |
| Infectious Diseases | Antibacterial, Antifungal, Antiviral, Antiparasitic, Antitubercular | nih.govamazonaws.compharmascholars.com |
| Inflammation & Immunology | Anti-inflammatory, Analgesic | researchgate.net |
| Neurological Disorders | Anticonvulsant, Antidepressant, Neuroprotective | researchgate.netnih.gov |
| Metabolic Diseases | Antidiabetic | nih.gov |
The structural versatility of the imidazole core allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to develop more potent and selective therapeutic agents. nih.gov
Overview of Bromophenoxy-Substituted Imidazoles and Related Analogues in Chemical and Biological Contexts
The incorporation of a bromophenoxy moiety into an imidazole scaffold introduces additional structural and electronic features that can significantly influence its biological activity. The bromine atom, being a halogen, can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and selectivity for biological targets. Furthermore, the lipophilicity of the bromophenyl group can affect the compound's ability to cross cell membranes.
While direct and extensive research on 1-[2-(4-Bromophenoxy)ethyl]imidazole is not widely published, the study of its structural analogues provides valuable insights into its potential biological profile.
A noteworthy analogue is 1-[2-(4-benzyloxyphenoxy)ethyl]imidazole (BPEI) , which has been identified as a potent and selective inhibitor of monoamine oxidase B (MAO-B). nih.gov In preclinical studies, BPEI demonstrated neuroprotective effects and the ability to reverse behavioral impairments in rodent models of Parkinson's disease. nih.gov Given the structural similarity between BPEI and this compound (differing by a bromo versus a benzyl (B1604629) group on the phenoxy ring), it is plausible that the target compound may also exhibit MAO-B inhibitory activity.
Another relevant class of compounds is the bromophenyl-substituted imidazoles . For instance, ethyl 2-(4-bromophenyl)-1-(2,4-dichlorophenyl)-1H-4-imidazolecarboxylate has been characterized as a novel positive allosteric modulator of GABAA receptors. nih.gov This suggests that the bromophenyl-imidazole scaffold can interact with central nervous system targets.
Furthermore, derivatives such as 1-(4-bromophenyl)-2-ethyl-1H-benzo[d]imidazole , a related benzimidazole (B57391), have shown potential anticancer, antibacterial, and antifungal properties. This highlights the broad biological potential of imidazoles bearing a bromophenyl substituent. A patent has also been filed for novel imidazole derivatives, including a hydroxylated version of the target compound, for use as anti-infectives, further underscoring the interest in this chemical space.
Table 2: Investigated Biological Activities of Structurally Related Bromophenoxy and Bromophenyl Imidazole Analogues
| Compound/Analogue Class | Investigated Biological Activity | Potential Implication for this compound | Citations |
|---|---|---|---|
| 1-[2-(4-Benzyloxyphenoxy)ethyl]imidazole (BPEI) | Potent and selective MAO-B inhibitor, Neuroprotective | Potential for MAO-B inhibition and use in neurodegenerative diseases | nih.gov |
| Ethyl 2-(4-bromophenyl)-1-(2,4-dichlorophenyl)-1H-4-imidazolecarboxylate | Positive allosteric modulator of GABAA receptors | Potential for activity on CNS targets | nih.gov |
| 1-(4-Bromophenyl)-2-ethyl-1H-benzo[d]imidazole | Anticancer, Antibacterial, Antifungal | Potential for broad-spectrum biological activity | |
| 1-{[2-(4-Bromophenoxy)ethyl]-1H-imidazol-2-yl}ethan-1-ol | Mentioned in a patent for anti-infectives | Potential antibacterial or antifungal properties |
Research Gaps and Future Directions for this compound Investigation
Despite the promising indications from the study of its structural components and analogues, there is a significant gap in the scientific literature concerning the specific biological activities of This compound . To date, no comprehensive studies detailing its pharmacological profile have been published.
The primary research gap is the lack of direct experimental data on its biological effects. Future research should be directed towards a systematic evaluation of this compound's activity across a range of biological assays. Based on the activities of its analogues, several key areas warrant investigation:
Neuropharmacology: Given the potent MAO-B inhibitory activity of its close analogue, BPEI, a primary focus should be the evaluation of this compound as a potential MAO-B inhibitor. nih.gov This would involve in vitro enzyme inhibition assays to determine its potency (IC50) and selectivity against MAO-A. Further studies could explore its potential as a modulator of GABAA receptors. nih.gov
Anticancer Activity: The anticancer potential of various bromophenyl-imidazole derivatives suggests that this compound should be screened against a panel of human cancer cell lines to assess its cytotoxic and anti-proliferative effects. nih.govamazonaws.com Mechanistic studies could then elucidate its mode of action.
Antimicrobial Activity: In line with the patent literature and the known activities of imidazole compounds, its efficacy against various bacterial and fungal strains should be determined. pharmascholars.com
Synthesis and Derivatization: While a general synthetic route may be inferred, detailed studies on the optimized synthesis of this compound are needed. Furthermore, the synthesis of a library of derivatives with modifications to the phenoxy and imidazole moieties could lead to the discovery of compounds with enhanced potency and selectivity.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[2-(4-bromophenoxy)ethyl]imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O/c12-10-1-3-11(4-2-10)15-8-7-14-6-5-13-9-14/h1-6,9H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVSKOSCGJSFYKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCN2C=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10357754 | |
| Record name | 1-[2-(4-bromophenoxy)ethyl]imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10357754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
250600-43-2 | |
| Record name | 1-[2-(4-bromophenoxy)ethyl]imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10357754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Investigations
Influence of the 4-Bromophenoxy Moiety on Biological Activity and Target Interactions
The substituted phenyl ring at one end of the molecule plays a critical role in anchoring the compound within the active site of its target enzyme. The nature and position of the substituent on this ring are pivotal for modulating the affinity and selectivity of the interaction.
The bromine atom at the 4-position (para-position) of the phenoxy group is a key contributor to the biological activity of 1-[2-(4-Bromophenoxy)ethyl]imidazole. Its influence is twofold, stemming from its hydrophobic character and its electron-withdrawing nature.
Hydrophobic Interactions: Halogen atoms, including bromine, are lipophilic and enhance the hydrophobicity of the molecule. The active site of lanosterol (B1674476) 14α-demethylase contains a ligand-binding pocket rich in hydrophobic amino acid side-chains. nih.gov The 4-bromophenyl group fits into this pocket, establishing favorable van der Waals and hydrophobic interactions. Studies on related azole antifungals have consistently shown that halogen substitutions on the terminal phenyl ring are crucial for potent activity. For instance, the replacement of a hydrogen atom with a halogen like chlorine or bromine often leads to a significant increase in antifungal potency, which is attributed to these enhanced hydrophobic contacts within the enzyme's active site. nih.gov
Electron-Withdrawing Effects: As a halogen, bromine is an electron-withdrawing group. This property influences the electronic distribution of the entire phenoxy moiety. The electron-withdrawing effect can modulate the pKa of the imidazole (B134444) ring and influence the strength of the coordination bond with the heme iron, although this effect is transmitted through the phenoxyethyl linker. More directly, it can affect interactions with polar residues or water molecules within the binding site. In broader studies of substituted imidazoles, electron-withdrawing groups on aromatic rings have been shown to positively influence biological activity by fine-tuning the electronic properties of the pharmacophore for optimal target engagement. nih.gov
The phenoxyethyl linker, which connects the 4-bromophenoxy head to the imidazole ring, is not merely a spacer but an integral component for correctly orienting the molecule within the binding site of CYP51. This linker provides the necessary length and conformational flexibility for the terminal imidazole nitrogen to coordinate with the heme iron while allowing the 4-bromophenoxy group to settle into a hydrophobic region of the active site. nih.gov
The ether oxygen atom within the linker can act as a hydrogen bond acceptor, potentially forming hydrogen bonds with amino acid residues or structured water molecules in the enzyme's active site, further stabilizing the ligand-enzyme complex. nih.gov The flexibility of the ethyl chain allows the molecule to adopt an optimal conformation to maximize its interactions with various parts of the binding pocket, a feature essential for high-affinity binding. nih.gov The importance of the linker is highlighted in SAR studies of related compounds where alterations in the linker's length or composition dramatically affect antifungal activity. nih.gov
Contribution of the Imidazole Heterocycle to Biological Activity and Binding Affinity
The imidazole ring is the cornerstone of the molecule's mechanism of action and is a common feature in a major class of antifungal agents. nih.gov Its specific chemical properties are essential for the inhibition of the target enzyme.
The primary mechanism by which this compound and other azole antifungals exert their effect is through the inhibition of lanosterol 14α-demethylase (CYP51). nih.gov This inhibition is achieved via coordination of the N-3 nitrogen atom of the imidazole ring to the ferric (Fe³⁺) ion of the protoporphyrin group in the enzyme's active site. nih.gov This binding event blocks the active site, preventing the enzyme from metabolizing its natural substrate, lanosterol. This disrupts the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane, leading to the accumulation of toxic sterol intermediates and ultimately inhibiting fungal growth. nih.gov
The aromatic nature of the ring system ensures a specific electronic distribution and geometry that is a prerequisite for effective coordination to the heme iron. The delocalized π-electron system influences the basicity of the coordinating N-3 nitrogen, tuning its ability to form a stable dative bond with the iron atom. nih.gov Any disruption of this aromaticity would lead to a significant loss of antifungal activity.
Impact of Substitutions on the Imidazole Ring and Side Chains on Pharmacological Profile
The pharmacological profile of azole antifungals is highly sensitive to substitutions on both the core heterocycle and the side chains. While this compound itself is a specific structure, SAR studies on analogous series provide clear insights into how modifications would alter its activity.
Replacing the imidazole ring with a 1,2,4-triazole (B32235) is a common strategy in antifungal drug design, often leading to improved selectivity for the fungal CYP51 over human cytochrome P450 enzymes and a better safety profile. nih.govnih.gov Substitutions directly on the imidazole ring, for example, with methyl or chloro groups, can drastically alter activity. Such substitutions can introduce steric hindrance, preventing proper binding, or modify the electronic properties of the ring, weakening the crucial coordination to the heme iron. nih.gov
Modifications to the side chain are equally critical. The table below, derived from SAR studies on analogous antifungal series, illustrates the sensitivity of the antifungal activity (represented by Minimum Inhibitory Concentration, MIC) to changes in the substituents on the terminal phenyl ring.
| Compound Analogue (Generic Structure: 1-[2-(Phenoxy)ethyl]imidazole) | R (Substituent at para-position) | Relative Antifungal Activity (Illustrative) | Key Interaction Influenced |
| Analyzed Compound | -Br | Potent | Hydrophobic & Electronic |
| Analogue A | -Cl | Potent | Hydrophobic & Electronic |
| Analogue B | -F | Moderate to Potent | Hydrophobic & Electronic |
| Analogue C | -OCH₃ | Variable Activity | Polarity & H-bonding |
| Analogue D | -H | Less Potent | Loss of Halogen-specific interactions |
This table is illustrative, based on general principles from SAR studies of azole antifungals. nih.govnih.gov The activity levels are qualitative and serve to demonstrate the impact of substituents.
As shown, replacing the bromine with another halogen like chlorine often retains high potency, as it maintains both hydrophobic and electron-withdrawing characteristics. nih.gov A fluorine atom can also be effective. However, replacing the halogen with a hydrogen atom typically leads to a significant drop in activity, underscoring the importance of the substituent at this position for strong binding. nih.gov An electron-donating group like methoxy (B1213986) (-OCH₃) can have variable effects, as it alters the electronic and steric profile in a different manner, potentially introducing polar interactions but reducing the favorable hydrophobic character. nih.gov
Positional Effects of Substituents on Biological Efficacy
The placement of substituents on the aromatic rings of imidazole derivatives plays a critical role in their biological activity. For compounds related to this compound, the position of the bromine atom on the phenoxy group is a key determinant of efficacy.
Research on related structures has demonstrated that the presence of an electron-withdrawing group, such as a bromine atom, at the para- (4-) position of the phenyl ring can significantly enhance biological potency. For instance, in studies on similar benzimidazole (B57391) derivatives, a bromo-substituent at the 4-position was found to increase membrane penetration, leading to a twofold increase in potency against certain bacterial strains compared to analogs with methyl groups.
The substitution pattern on the imidazole ring itself also governs the activity. Studies on 4-substituted imidazoles have shown that the nature and position of groups attached to the imidazole core are crucial for receptor selectivity and potency. nih.gov Alterations to the bridge connecting the imidazole and phenyl rings further influence the molecule's interaction with its biological target. The chirality at this carbon bridge, for example, can dramatically affect receptor affinity and agonist or antagonist activity. nih.gov
Key Research Findings on Positional Isomers:
| Compound Series | Substituent Position | Effect on Biological Efficacy |
| Phenyl-imidazole analogs | Para- (4-) position of phenyl ring | Enhanced potency and membrane penetration with electron-withdrawing groups like Bromine. |
| 4-Substituted imidazoles | Carbon bridge between rings | Chirality and nature of the substituent are critical for receptor selectivity and potency. nih.gov |
| Imidazole-coumarin conjugates | Varied on coumarin (B35378) moiety | Substituents like F, Cl, Br, Me, and OMe influence antiviral activity, with specific positions yielding higher selectivity indices. mdpi.com |
Steric and Electronic Effects of Modifications
The biological activity of this compound and its analogs is governed by a delicate balance of steric and electronic properties.
Electronic Effects: The electronic properties of substituents, which refer to their ability to donate or withdraw electron density, profoundly impact a molecule's reactivity, polarity, and ability to form intermolecular bonds. As mentioned, electron-withdrawing groups like the bromo substituent on the phenoxy ring of the title compound are often associated with enhanced activity. QSAR studies on other imidazole series, such as biaryl imidazoles acting as H+/K+-ATPase inhibitors, have consistently highlighted the significant role of the electronic properties of substituents in determining their inhibitory action. researchgate.net These effects influence the molecule's ability to participate in crucial interactions like hydrogen bonding and pi-pi stacking within the receptor's active site.
Computational Approaches to SAR and SMR
Computational chemistry has become an indispensable tool in drug discovery, providing powerful methods to investigate SAR and SMR, predict biological activity, and guide the design of new therapeutic agents.
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. frontiersin.org This method is crucial for understanding the molecular basis of a drug's action. For a compound like this compound, docking studies can elucidate how it fits into the active site of a target protein and identify the key interactions that stabilize the complex.
Docking analyses of various imidazole-based compounds have revealed common binding modes. These typically involve:
Hydrogen Bonding: Interactions between hydrogen bond donors and acceptors on the ligand and the protein's active site residues. nih.gov
Hydrophobic Interactions: Engagement of the aromatic rings (the bromophenoxy and imidazole moieties) with nonpolar pockets within the binding site. nih.gov
Pi-Pi Stacking: Favorable interactions between the aromatic rings of the ligand and aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.
Docking simulations can quantify the binding affinity, often expressed as a docking score or binding energy (e.g., ΔG in kcal/mol), allowing for the ranking of different compounds and the prediction of their relative potencies. bioinformation.net For example, studies on imidazole derivatives have used docking to identify promising inhibitors against various targets, including bacterial enzymes, protein kinases, and proteins involved in cancer. nih.govmdpi.comsums.ac.ir The results of these simulations provide a structural hypothesis for the observed biological activity and guide further lead optimization. nih.gov
Table of Common Interacting Residues in Imidazole Docking Studies:
| Target Type | Common Interacting Amino Acid Residues | Type of Interaction |
| Kinases | ASP, ASN, GLU, PHE, LEU, LYS | Hydrogen Bonding, Electrostatic, Hydrophobic. sums.ac.ir |
| Bacterial Enzymes | (Varies by enzyme) | Often involves hydrophobic interactions with the phenyl ring and hydrogen bonds with the imidazole nitrogen. |
| Gingipain R | (Varies by compound) | Interactions within the binding site show better affinity than some standard drugs. bioinformation.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.gov The fundamental principle is that variations in the structural or physicochemical properties of compounds in a series are responsible for the observed variations in their biological activities. researchgate.net
To build a QSAR model for a class of compounds including this compound, a dataset of structurally related molecules with known biological activities is required. For each molecule, a set of numerical values known as molecular descriptors is calculated. These can be 2D descriptors (e.g., molecular weight, atom counts) or 3D descriptors (e.g., molecular shape, electronic properties). mdpi.comnih.gov
Statistical techniques, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are then used to generate a mathematical equation that relates the descriptors to the biological activity (e.g., pIC50). nih.gov A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. researchgate.netnih.gov QSAR studies on various imidazole derivatives have successfully created predictive models for anticancer and anti-inflammatory activities. mdpi.comresearchgate.netnih.gov
Pharmacophore Modeling and Lead Optimization Strategies
A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. nih.gov Pharmacophore modeling is a powerful tool for lead optimization, as it helps to identify the essential chemical features responsible for a compound's activity.
The process typically involves the following steps:
Feature Identification: Identifying common chemical features in a set of active molecules. These features include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.
Model Generation: Creating a 3D arrangement of these features (a pharmacophore model). This model represents the "ideal" ligand for the target receptor.
Virtual Screening: Using the pharmacophore model to search large chemical databases for other molecules that match the model, a process known as virtual screening. nih.gov
Lead Optimization: Modifying a lead compound, such as this compound, to better fit the pharmacophore model, with the goal of improving its potency and selectivity. nih.gov
For example, a pharmacophore model derived from active imidazole-based inhibitors might specify the precise location of the imidazole ring, the bromophenoxy group, and the flexible ethyl linker to achieve optimal binding. This information guides medicinal chemists in designing new analogs with improved pharmacological properties. nih.govnih.gov
Q & A
Q. What strategies validate the compound’s mechanism of action in enzyme inhibition studies?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) to purified enzyme targets .
- Isothermal Titration Calorimetry (ITC) : Quantify binding enthalpy (ΔH) and stoichiometry .
- Mutagenesis Studies : Engineer enzyme active-site mutations (e.g., T790M in EGFR) to confirm critical interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
